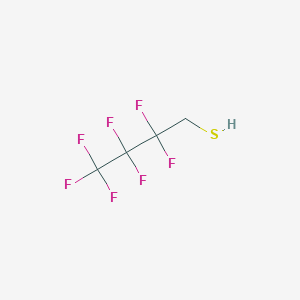
6-(Benzyloxy)-|A-chloro-m-cresol p-Toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is a specialty compound used primarily in proteomics research. It has the molecular formula C21H19ClO4S and a molecular weight of 402.89 . This compound is known for its unique structure, which includes a benzyloxy group, a chloro group, and a p-toluenesulfonate group attached to a m-cresol core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate typically involves the use of p-toluenesulfonic acid or its derivatives as catalysts. One common method is the Fischer-Speier esterification reaction, where p-toluenesulfonic acid catalyzes the benzylation of carboxylic acid functional groups . This reaction involves the formation of water in situ, which is then removed by azeotropic distillation to shift the equilibrium towards the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of p-toluenesulfonyl chloride as a catalyst, which has a better shelf life and safety profile compared to p-toluenesulfonic acid . This method ensures high yields and operational simplicity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, facilitated by the presence of p-toluenesulfonate as a leaving group.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as p-toluenesulfonyl chloride and methanesulfonyl chloride are commonly used to convert hydroxyl groups into better leaving groups.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonate esters, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a specialty product for studying protein interactions and modifications.
Pharmaceutical Research: The compound is used to investigate the genotoxic impurities in active pharmaceutical ingredients.
Organic Synthesis: It serves as a catalyst in various organic transformations, including the synthesis of sulfonamides and sulfonate esters.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate involves its ability to act as a leaving group in substitution reactions. The p-toluenesulfonate group enhances the leaving ability of the chloro group, facilitating nucleophilic substitution reactions . Additionally, the benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Toluenesulfonyl Chloride: Used as a catalyst in similar substitution reactions.
Methanesulfonyl Chloride: Another reagent used to convert hydroxyl groups into better leaving groups.
p-Toluenesulfonamides: Used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides both reactivity and stability, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C21H19ClO4S |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
[5-(chloromethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H19ClO4S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
Clé InChI |
ROSUCHAZXOEERD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CCl)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)



![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)




